molecular formula C20H22ClN3O2 B15007908 4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B15007908
M. Wt: 371.9 g/mol
InChI Key: QBTFAHLMNWSDSN-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The compound’s structure includes a chloro-substituted benzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-(4-ethylpiperazine-1-carbonyl)aniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is performed at room temperature and yields the desired benzamide derivative after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
  • 4-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

Uniqueness

4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-23-11-13-24(14-12-23)20(26)17-5-3-4-6-18(17)22-19(25)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3,(H,22,25)

InChI Key

QBTFAHLMNWSDSN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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